molecular formula C22H25N3O2S B2360242 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 901259-48-1

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2360242
CAS No.: 901259-48-1
M. Wt: 395.52
InChI Key: CRGWSJZHMFMITM-UHFFFAOYSA-N
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Thioether Formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-imidazole intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thioether and acetamide groups might also play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetamide: Lacks the methoxyethyl group, potentially altering its biological activity.

    2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-methylacetamide: Contains a methyl group instead of the methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide might confer unique properties, such as increased solubility or enhanced interaction with biological targets, compared to similar compounds.

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-15-4-8-17(9-5-15)20-22(28-14-19(26)23-12-13-27-3)25-21(24-20)18-10-6-16(2)7-11-18/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWSJZHMFMITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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